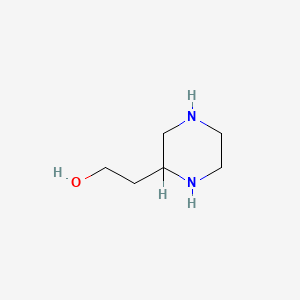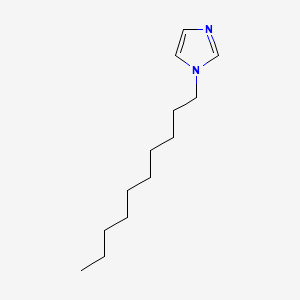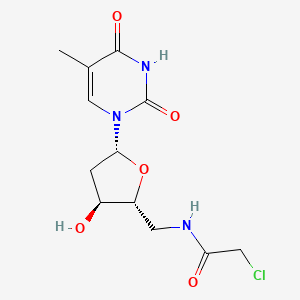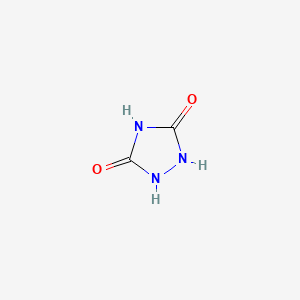
Urazole
説明
Synthesis Analysis
Urazole can be synthesized through various methods. One approach involves the reaction of aniline derivatives with ethyl chloroformate to yield the corresponding carbamate derivatives, which subsequently cyclize to form urazole derivatives . Additionally, urazole has been used as a starting material in the synthesis of various biologically active molecules from 2006 to 2019 .
Molecular Structure Analysis
The geometrical structure of urazole and its tautomers have been examined theoretically. Computational methods, such as molecular orbital (MO) calculations using the density functional method (B3LYP), provide insights into its electronic structure and stability . Vibrational frequencies and normal mode assignments have also been studied .
Chemical Reactions Analysis
Urazole exhibits interesting reactivity due to its carbonyl groups. It has been used in heterocyclic compounds valuable for organic syntheses. Researchers have reported protocols for preparing urazole derivatives from various substrates in multi-component reactions, highlighting environmentally friendly, short-time reactions with high yields . Additionally, urazole’s acidity has been exploited for fabricating hydrogels and ion-exchange materials .
Physical And Chemical Properties Analysis
Urazole is a highly porous hydrogel with a Young’s modulus of 0.91 MPa and a swelling ratio of 87% . Its properties can be tailored based on the application, such as drug delivery or tissue engineering.
科学的研究の応用
Synthetic Tools in Organic Chemistry
Urazoles, specifically Triazolinediones (TADs), are unique reagents in organic synthesis that have found wide applications in different research disciplines . They are versatile and reliable synthetic tools, particularly in the field of polymer science and emerging applications in the field of click chemistry .
Synthesis of Functionalized Urazole Precursors
Urazoles can be synthesized from various precursors such as hydrazodicarboxamide derivatives and semicarbazides . These methods offer a conceptual framework that can guide synthetic chemists in TAD-chemistry-based research and applications .
Oxidation of Urazoles
Urazoles can be oxidized to their corresponding 1,2,4-Triazoline-3,5-diones using various methods such as Nitrogen(IV) and Nitrogen(V) Oxide-Based Oxidations and Halogen-Mediated Oxidations . This oxidation process is crucial for the use of urazoles in various applications .
Fabrication of Hydrogels
The acidity of urazole (pKa 5–6) can be exploited to fabricate hydrogels . Commercially available poly (hexamethylene)diisocyanate can be used as a precursor to synthesize an urazole containing gel . The formation of urazole is confirmed by FT-IR and 1 H-NMR spectroscopy .
Ion-Exchange Materials
Urazole’s acidity can also be used for the fabrication of ion-exchange materials . The prepared hydrogel is capable of exchanging ions in a medium .
Additives for Functional Fluids
Urazole derivatives such as 4-oleyl urazole and 1,2-diacetyl-4-oleyl urazole have been patented as additives for functional fluids .
作用機序
Target of Action
Urazole primarily targets bacterial DNA. It binds to the DNA, leading to the formation of cross-links, which disrupts the normal function of the DNA. This action is particularly effective against bacterial cells, making urazole a potent antibacterial agent .
Mode of Action
Upon binding to bacterial DNA, urazole induces cross-links that interfere with DNA replication and transcription. This disruption leads to a high rate of mutations within the bacterial chromosome, ultimately inhibiting bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by urazole is the DNA replication pathway. By binding to DNA and causing cross-links, urazole prevents the normal replication process, leading to cell cycle arrest and apoptosis in bacterial cells. This action also affects protein synthesis, as the transcription of essential genes is hindered .
Pharmacokinetics
Urazole’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability, ensuring that sufficient concentrations reach the target sites to exert its antibacterial effects.
Result of Action
At the molecular level, urazole’s binding to DNA results in the inhibition of DNA replication and transcription. This leads to a cascade of cellular effects, including the accumulation of mutations, cell cycle arrest, and ultimately, cell death. At the cellular level, this results in the effective elimination of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence urazole’s action, efficacy, and stability. For instance, extreme pH levels can affect the stability of urazole, reducing its effectiveness. Similarly, high temperatures can accelerate the degradation of the compound. The presence of other substances, such as certain ions or organic compounds, can also interact with urazole, potentially enhancing or inhibiting its antibacterial activity .
特性
IUPAC Name |
1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDATXMIGEVPXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062920 | |
| Record name | 1,2,4-Triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolidine-3,5-dione | |
CAS RN |
3232-84-6 | |
| Record name | Urazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolidine-3,5-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazole-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of urazole?
A1: Urazole, also known as 1,2,4-triazolidine-3,5-dione, has the molecular formula C2H3N3O2 and a molecular weight of 101.08 g/mol. []
Q2: How can I characterize urazole spectroscopically?
A2: Urazole and its derivatives can be characterized using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, helping identify specific functional groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , ]
Q3: What makes urazole a versatile building block in organic synthesis?
A3: Urazole's versatility stems from its unique reactivity profile. The three nitrogen atoms present in urazole exhibit substantial bond-making capabilities, enabling diverse reactions like N-alkylation, N-acylation, and cycloadditions. The acidity of the N-H protons (pKa ~ 5-6) allows for facile deprotonation and subsequent functionalization. [, , ]
Q4: How can urazole be used to synthesize sulfonamide derivatives?
A4: Electrochemical synthesis offers a green route to diverse sulfonamides using urazole. Electrochemical reduction of 4-(4-nitrophenyl)urazole in the presence of arylsulfinic acids leads to a Michael-type addition reaction, forming the desired sulfonamides. This paired electrosynthesis can be controlled by adjusting the electrode potential and using mediators like potassium ferrocyanide. []
Q5: Can urazole be used to prepare heterocyclic compounds?
A5: Absolutely! Urazoles serve as valuable precursors in heterocyclic chemistry. For example, their reaction with benzylidene ketones followed by alcoholysis or aminolysis yields tricyclic oxazolidinone derivatives, which are intriguing heterocyclic systems. This strategy can be further extended to synthesize propellane heteroanalogs and 3-cyanoindole derivatives. []
Q6: How can urazole derivatives be oxidized to triazolinediones?
A6: Various oxidizing agents facilitate the conversion of urazoles to their corresponding triazolinediones. These include:
- Combination of inorganic hydrolysable chloride salts and hydrogen peroxide-urea complex (UHP) in the presence of wet SiO2 []
- N,N,2,3,4,5,6-heptachloroaniline []
- Combination of periodic or iodic acids and sodium nitrite in the presence of wet SiO2 []
- Iodogen under heterogeneous conditions []
- Potassium monopersulfate and sodium nitrite in the presence of wet SiO2 []
- Trichloroisocyanuric acid under heterogeneous and solvent-free conditions []
- Various organic solid acids and sodium nitrite []
Q7: Can urazoles be incorporated into polymers?
A7: Yes, urazoles serve as monomers in synthesizing diverse polymers. For instance, polycondensation of 4-cyclohexylurazole with aliphatic diacid chlorides like suberoyl chloride or adipoyl chloride yields novel aliphatic polyamides. These reactions can be tuned to produce soluble polymers by controlling monomer concentration and reaction time. []
Q8: Can urazole units be used to fabricate hydrogels?
A8: The inherent acidity of urazole (pKa 5–6) makes it a valuable building block for hydrogel fabrication. Multi-step reactions, often starting with commercially available polyisocyanates, can lead to the formation of urazole-containing hydrogels with desirable properties like high porosity and swelling capacity. These hydrogels show promise as ion-exchange materials and have potential applications in biomedical fields. [, ]
Q9: How are urazole radicals generated and what are their key properties?
A9: Urazole radicals are typically generated by the oxidation of urazoles. These nitrogen-centered radicals are known for their interesting reactivity, including their ability to dimerize, forming tetrazane structures via N-N bond formation. The equilibrium between the radical and dimer forms can be influenced by factors like substituents on the urazole ring and reaction conditions. [, , ]
Q10: Can urazole radicals be utilized in dynamic covalent chemistry?
A10: Yes, urazole radicals show promise in dynamic covalent chemistry (DCvC). For example, diradical systems derived from appropriately substituted benzene rings linked to two urazole units exhibit intriguing DCvC behavior. At room temperature, they form polymeric networks with gel-like properties, while at elevated temperatures, they predominantly exist as dimeric molecular cages. []
Q11: How can computational chemistry contribute to understanding urazole chemistry?
A11: Computational techniques provide valuable insights into urazole's structure, reactivity, and properties. Density functional theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and understand electronic properties. These calculations also aid in interpreting experimental data like IR and Raman spectra. [, , ]
Q12: Does urazole have any reported biological activity?
A12: While urazole itself may not have prominent biological activity, some of its derivatives have shown promising results. For example, naphthoquinone–urazole hybrids synthesized using a task-specific ionic liquid catalyst exhibited potent antioxidant and in vitro anticancer activity against various cancer cell lines. []
Q13: Can urazole be used in the modification of biomaterials?
A13: Yes, urazole chemistry can be applied to modify biomaterials. For instance, urazole and glutamate, combined with specific solvents, effectively reduce calcification in glutaraldehyde-fixed bovine pericardium, a material used in medical implants. This treatment significantly decreases calcium and inorganic phosphorus deposition without negatively affecting the material's physical properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
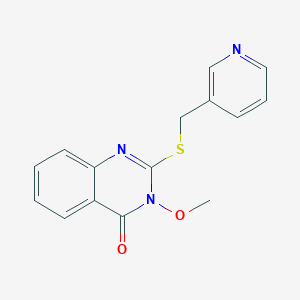
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)

![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)

